molecular formula C10H9F2NO2 B8677911 [2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol CAS No. 169762-37-2

[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol

Cat. No. B8677911
CAS RN: 169762-37-2
M. Wt: 213.18 g/mol
InChI Key: OSPAMFQDYFOGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol is a useful research compound. Its molecular formula is C10H9F2NO2 and its molecular weight is 213.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

169762-37-2

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C10H9F2NO2/c11-7-2-1-3-8(12)9(7)10-13-6(4-14)5-15-10/h1-3,6,14H,4-5H2

InChI Key

OSPAMFQDYFOGNP-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=C(C=CC=C2F)F)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.58 g (15.3 mmol.) of lithium aluminum hydride and 50 ml of anhydrous tetrahydrofuran was refluxed by heating with stirring for 10 minutes. Then the mixture was cooled to a temperature of 0° C. To the mixture, there was added dropwise a solution of 4.54 g (18.8 mmol.) of 2-(2,6-difluorophenyl)-4-methoxycarbonyl-2-oxazoline obtained in Production Example 21 in 13 ml of anhydrous tetrahydrofuran with stirring at a temperature of 0° C. for 20 minutes. Then the reaction mixture was further stirred at the same temperature for 10 minutes. To the resultant mixture, there was added 0.58 ml of water with stirring at the same temperature for 5 minutes. Then the mixture was further stirred at the same temperature for 5 minutes. To the resultant mixture, there was added 0.58 ml of a 30% aqueous solution of potassium hydroxide and further 1.74 ml of water with stirring at the same temperature. After adding, the above mixture was vigorously stirred overnight at room temperature. Then, the mixture was filtrated with a filter glass to remove the resultant precipitate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography to give 3.0 g of 2-(2,6-difluorophenyl)-4-hydroxymethyl-2-oxazoline as a white solid (m.p. 90.4° C.).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-(2,6-difluorophenyl)-4-methoxycarbonyl-2-oxazoline
Quantity
4.54 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.58 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.74 mL
Type
reactant
Reaction Step Four
Quantity
13 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C1COC(c2c(F)cccc2F)=N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.